molecular formula C18H26N2O B14478798 5-[3-(Methylamino)propyl]-2,3,4,4a,5,5a,6,7-octahydro-1H-cycloocta[b]indol-1-one CAS No. 72330-97-3

5-[3-(Methylamino)propyl]-2,3,4,4a,5,5a,6,7-octahydro-1H-cycloocta[b]indol-1-one

Cat. No.: B14478798
CAS No.: 72330-97-3
M. Wt: 286.4 g/mol
InChI Key: BTHDWBKCCPVTDH-UHFFFAOYSA-N
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Description

5-[3-(Methylamino)propyl]-2,3,4,4a,5,5a,6,7-octahydro-1H-cycloocta[b]indol-1-one is a complex organic compound with the molecular formula C18H26N2O . This compound is notable for its unique structure, which includes a cycloocta[b]indole core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Methylamino)propyl]-2,3,4,4a,5,5a,6,7-octahydro-1H-cycloocta[b]indol-1-one typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[3-(Methylamino)propyl]-2,3,4,4a,5,5a,6,7-octahydro-1H-cycloocta[b]indol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[3-(Methylamino)propyl]-2,3,4,4a,5,5a,6,7-octahydro-1H-cycloocta[b]indol-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[3-(Methylamino)propyl]-2,3,4,4a,5,5a,6,7-octahydro-1H-cycloocta[b]indol-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(Dimethylamino)propyl]-2,3,4,4a,5,5a,6,7-octahydro-1H-cycloocta[b]indol-1-one
  • 5-[3-(Ethylamino)propyl]-2,3,4,4a,5,5a,6,7-octahydro-1H-cycloocta[b]indol-1-one

Uniqueness

5-[3-(Methylamino)propyl]-2,3,4,4a,5,5a,6,7-octahydro-1H-cycloocta[b]indol-1-one is unique due to its specific substitution pattern and the presence of the methylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

72330-97-3

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

IUPAC Name

5-[3-(methylamino)propyl]-3,4,4a,5a,6,7-hexahydro-2H-cycloocta[b]indol-1-one

InChI

InChI=1S/C18H26N2O/c1-19-12-7-13-20-15-9-5-3-2-4-8-14(15)18-16(20)10-6-11-17(18)21/h2-4,8,15-16,19H,5-7,9-13H2,1H3

InChI Key

BTHDWBKCCPVTDH-UHFFFAOYSA-N

Canonical SMILES

CNCCCN1C2CCCC(=O)C2=C3C1CCC=CC=C3

Origin of Product

United States

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